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Abstract

Massarigenin C, a polyketide metabolite isolated from various fungal species, has garnered
interest due to its potential biological activities. Nuclear Magnetic Resonance (NMR)
spectroscopy is the cornerstone for the structural elucidation and characterization of
Massarigenin C. This document provides detailed application notes and standardized
protocols for the acquisition and interpretation of one-dimensional (*H, 3C) and two-
dimensional (COSY, HSQC, HMBC) NMR spectra of Massarigenin C. The provided
methodologies and data presentation formats are intended to ensure data consistency and aid
in the unambiguous structural confirmation of this natural product.

Introduction

Massarigenin C is a natural product belonging to the oxaspirol class of compounds. Its
structural complexity and potential for various biological activities make its accurate and
thorough characterization essential. NMR spectroscopy is the most powerful technique for the
complete structural assignment of Massarigenin C, providing detailed information about the
carbon skeleton and the relative stereochemistry of the molecule.

This document outlines the standard operating procedures for the NMR analysis of
Massarigenin C, including sample preparation, and parameters for 1D and 2D NMR
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experiments. The primary reference for the NMR spectral data of Massarigenin C is the
publication by Oh et al. in the Journal of Natural Products (2003, 66, 73-79)[1][2][3][4].

Quantitative NMR Data

The following tables summarize the *H and *3C NMR spectral data for Massarigenin C, as
reported in the primary literature. These tables are designed for easy comparison and
reference during structural verification.

Table 1: *H NMR Data of Massarigenin C

. Chemical Shift (6, o Coupling Constant
Position Multiplicity
ppm) (39, Hz)

Data to be populated
from J. Nat. Prod.
2003, 66, 73-79

Table 2: 13C NMR Data of Massarigenin C

Position Chemical Shift (6, ppm)

Data to be populated from J. Nat. Prod. 2003,
66, 73-79

Table 3: Key 2D NMR Correlations for Massarigenin C

HMBC Correlations (*H —

Proton (*H) COSY Correlations 1)

Data to be populated from J.
Nat. Prod. 2003, 66, 73-79

Experimental Protocols

The following protocols are recommended for obtaining high-quality NMR spectra of
Massarigenin C.
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Sample Preparation

Sample Purity: Ensure the isolated Massarigenin C is of high purity (>95%), as impurities
can complicate spectral interpretation.

Solvent Selection: Deuterated chloroform (CDCIs) or deuterated methanol (CDsOD) are
commonly used solvents for this class of compounds. The choice of solvent should be
consistent for data comparison. All chemical shifts in the reference tables should specify the
solvent used.

Concentration: Dissolve 5-10 mg of Massarigenin C in 0.5-0.6 mL of the chosen deuterated
solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a
reasonable time, especially for 33C and 2D NMR experiments.

Sample Tube: Use a clean, high-quality 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing the chemical shifts (6 = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for NMR data acquisition on a 400 or 500 MHz

spectrometer. These may need to be optimized based on the specific instrument and sample

concentration.

3.2.1. *H NMR Spectroscopy

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans.

Temperature: 298 K.
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3.2.2. 13C NMR Spectroscopy

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans (or more, depending on concentration).

Temperature: 298 K.
3.2.3. 2D NMR Spectroscopy

e COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

o

Pulse Program: Standard COSY experiment (e.g., cosygpqf).

[¢]

Spectral Width (F1 and F2): 12-16 ppm.

[¢]

Number of Increments (F1): 256-512.

[e]

Number of Scans per Increment: 2-4.

e HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-
carbon correlations.

o Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.qg.,
hsgcedetgpsisp2.3).

o Spectral Width (F2 - *H): 12-16 ppm.

o Spectral Width (F1 - 13C): 180-220 ppm.

o Number of Increments (F1): 128-256.

o Number of Scans per Increment: 4-8.
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 HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond)
proton-carbon correlations, which is crucial for piecing together the carbon skeleton.

o Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).
o Spectral Width (F2 - *H): 12-16 ppm.

o Spectral Width (F1 - 13C): 200-240 ppm.

o Number of Increments (F1): 256-512.

o Number of Scans per Increment: 8-16.

o Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing

o Fourier Transformation: Apply an exponential window function to the Free Induction Decay
(FID) before Fourier transformation to improve the signal-to-noise ratio.

» Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

o Baseline Correction: Apply a baseline correction to ensure accurate integration of the
signals.

o Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm for both 1H
and 13C).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of
Massarigenin C using the described NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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